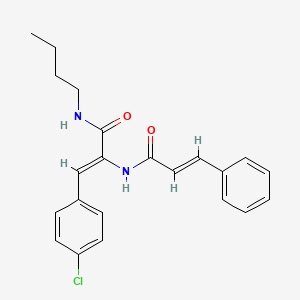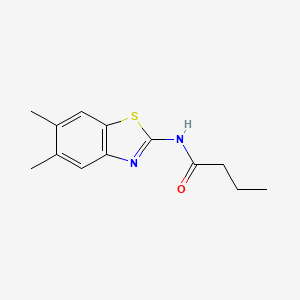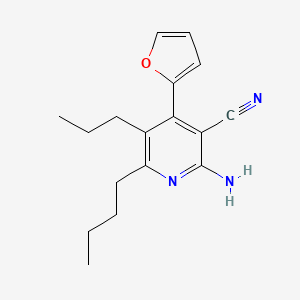
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide
Übersicht
Beschreibung
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide, also known as BCCA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. BCCA is a synthetic compound that is derived from acrylamide and has a unique chemical structure that makes it useful in different areas of study.
Wirkmechanismus
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide inhibits the activity of certain enzymes and proteins by binding to their active sites. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This compound has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to reduce the formation of amyloid plaques in the brains of Alzheimer's patients. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. This compound is also stable and has a long shelf-life, which makes it convenient for use in experiments. However, there are also limitations associated with this compound. It is a relatively new compound, and its effects on living organisms are not well understood. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide. One area of interest is its potential use in the treatment of cancer. This compound has been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. Another area of interest is its potential use as a fluorescent probe in biological imaging. This compound has unique optical properties that make it useful for imaging biological structures. Finally, this compound has potential applications in the field of organic synthesis as a catalyst for various reactions. Further research is needed to fully understand the potential applications of this compound in these areas.
Wissenschaftliche Forschungsanwendungen
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
(Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-3-15-24-22(27)20(16-18-9-12-19(23)13-10-18)25-21(26)14-11-17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,24,27)(H,25,26)/b14-11+,20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJOAOUQQGORBS-LCKBGRROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-{2,4-dichloro-6-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4653159.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4653166.png)
![2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4653173.png)
![ethyl 1'-acetyl-4-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B4653174.png)
![4-methyl-3-nitro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B4653177.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide](/img/structure/B4653183.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4653191.png)
![2-(3,4-diethoxy-5-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4653194.png)
![2-{[5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4653200.png)
![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B4653212.png)

![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4653227.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-fluorophenoxy)butanamide](/img/structure/B4653245.png)
